6-Bromo-1-ethyl-3,1-benzoxazine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

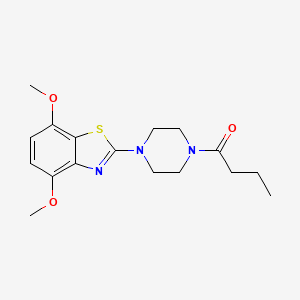

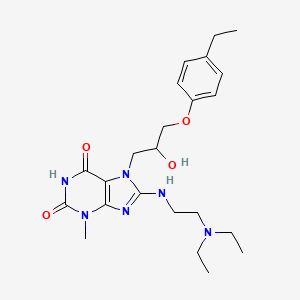

6-Bromo-1-ethyl-3,1-benzoxazine-2,4-dione is a useful research compound. Its molecular formula is C10H8BrNO3 and its molecular weight is 270.082. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

6-Bromo-1-ethyl-3,1-benzoxazine-2,4-dione has been studied for its role in the synthesis of various heterocyclic compounds. A notable example is its use in producing pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-diones, which are synthesized from reactions involving ethyl bromopyruvate and triazine derivatives (Traynor & Wibberley, 1974). Additionally, the compound has been incorporated in the synthesis of halogenated 3-(4-alkylphenyl)-1,3-benzoxazine-2,4-(3H)-diones, which have demonstrated antimycobacterial properties (Waisser et al., 2007).

Antimicrobial and Antituberculotic Properties

This compound has been key in developing compounds with antimicrobial and antituberculotic activities. For instance, studies have shown that derivatives of this compound exhibit significant in vitro activity against various strains of mycobacterium (Waisser et al., 2007). This finding is significant for developing new treatments for tuberculosis and related bacterial infections.

Potential in Synthesizing Antioxidants

The compound has also been explored in the context of synthesizing antioxidants. Research indicates that derivatives of this compound show promising antioxidant activity, making them candidates for further exploration in this area (Sarmiento-Sánchez et al., 2014).

Applications in Polymer Synthesis

In the field of polymer science, this compound has been used in synthesizing polyanthranilides, which are polymers obtained through ring-scission polymerization (Thar, 1982). These polymers have unique properties that could be valuable in various industrial applications.

Mechanism of Action

Target of Action

Similar compounds such as 6-bromo-1-methyl-3,1-benzoxazine-2,4-dione have been reported to exhibit potent renin inhibition . Renin is an enzyme that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body.

Mode of Action

Based on the structural similarity with 6-bromo-1-methyl-3,1-benzoxazine-2,4-dione, it can be hypothesized that it might interact with its targets (like renin) and inhibit their activity . This inhibition could lead to changes in the physiological processes regulated by these targets.

Biochemical Pathways

If we consider its potential renin-inhibiting properties, it could affect the renin-angiotensin system, leading to downstream effects such as reduced angiotensin ii production and decreased vasoconstriction, ultimately influencing blood pressure regulation .

Pharmacokinetics

Compounds with a similar structure have been reported to exhibit good permeability, solubility, and metabolic stability , which are crucial factors for bioavailability.

Result of Action

If it acts as a renin inhibitor, it could potentially lead to a decrease in angiotensin ii levels, resulting in vasodilation and a reduction in blood pressure .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 6-Bromo-1-ethyl-3,1-benzoxazine-2,4-dione. For instance, its storage temperature is recommended to be 28°C , suggesting that it might be sensitive to higher temperatures.

Properties

IUPAC Name |

6-bromo-1-ethyl-3,1-benzoxazine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-2-12-8-4-3-6(11)5-7(8)9(13)15-10(12)14/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYYJFVDFLGNKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)Br)C(=O)OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide](/img/structure/B3004674.png)

![1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B3004677.png)

![4-[(Z)-indol-3-ylidenemethyl]-2,5-diphenyl-1H-pyrazol-3-one](/img/structure/B3004680.png)

![6-Benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one hydrochloride](/img/structure/B3004681.png)

![6-Benzyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3004690.png)

![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbonitrile](/img/structure/B3004691.png)